molecular formula C15H18FNO2 B1149704 4-Fluorotropacocaine CAS No. 172883-97-5

4-Fluorotropacocaine

Cat. No. B1149704
CAS RN: 172883-97-5
M. Wt: 263.31
InChI Key:
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Description

4-Fluorotropacocaine is a tropane derivative drug which is a synthetic analogue of cocaine .


Synthesis Analysis

The synthesis and characterization of 3β-(4-fluorobenzoyloxy)tropane (fluorotropacocaine) and its 3α isomer have been reported . The two compounds are separable by gas chromatography, but their electron-impact mass spectra were found to be almost identical .


Molecular Structure Analysis

The molecular formula of 4-Fluorotropacocaine is C15H18FNO2 . The InChI is InChI=1S/C15H18FNO2/c1-17-12-6-7-13(17)9-14(8-12)19-15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3/t12-,13+,14? . The Canonical SMILES is CN1C2CCC1CC(C2)OC(=O)C3=CC=C(C=C3)F .

Mechanism of Action

Target of Action

4-Fluorotropacocaine, a synthetic analogue of cocaine, primarily targets the dopamine and serotonin transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

4-Fluorotropacocaine acts as an inhibitor of dopamine reuptake , similar to cocaine, but it is a much stronger serotonin reuptake inhibitor than cocaine . By inhibiting the reuptake of these neurotransmitters, 4-Fluorotropacocaine increases their concentration in the synaptic cleft, leading to enhanced and prolonged signaling.

Biochemical Pathways

The enhanced dopaminergic and serotonergic signaling induced by 4-Fluorotropacocaine can affect various biochemical pathways. It is likely that the pathways affected are similar to those impacted by cocaine and other tropane derivative drugs .

Result of Action

The inhibition of dopamine and serotonin reuptake by 4-Fluorotropacocaine leads to increased concentrations of these neurotransmitters in the synaptic cleft. This results in enhanced and prolonged neuronal signaling, which can lead to various physiological and psychological effects .

properties

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2/c1-17-12-6-7-13(17)9-14(8-12)19-15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3/t12-,13+,14?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDFSLSXLYAAPF-PBWFPOADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201306291
Record name Pseudotropine 4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorotropacocaine

CAS RN

172883-97-5, 1392492-03-3
Record name Pseudotropine 4-fluorobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172883975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tropine 4-fluorobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392492033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pseudotropine 4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSEUDOTROPINE 4-FLUOROBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQP3G94388
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TROPINE 4-FLUOROBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S4MZZ9YA2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What are the primary concerns surrounding 4-Fluorotropacocaine as outlined in the research?

A1: The available research highlights several key concerns surrounding 4-Fluorotropacocaine:

  • Limited Research: A significant challenge in understanding 4-Fluorotropacocaine is the lack of primary literature on its chemical identity, pharmacology, and toxicology. [] This lack of data makes it difficult to accurately assess its potential harms and develop appropriate harm reduction strategies.
  • Severe Psychiatric Effects: Case reports suggest that 4-Fluorotropacocaine, often found in the "legal high" product "Whack," can induce acute psychotic states characterized by affective, anxiety, and psychotic symptoms. [] These cases often require inpatient treatment with atypical antipsychotic agents.
  • Novel Psychoactive Substance: 4-Fluorotropacocaine falls under the category of "legal highs" or novel psychoactive substances (NPS). These substances are often marketed as "legal" alternatives to controlled drugs, posing challenges for legislation and control efforts. []

Q2: Why is there such a lack of research on 4-Fluorotropacocaine and similar substances?

A2: Several factors contribute to the limited research on 4-Fluorotropacocaine and other NPS:

  • Rapid Emergence: NPS, including 4-Fluorotropacocaine, often emerge quickly on the market, outpacing the ability of researchers to conduct thorough investigations. []
  • Chemical Complexity: The constantly evolving nature of NPS, with frequent modifications to chemical structures, poses significant challenges for identification and analysis. []
  • Legal Loopholes: The marketing of these substances as "legal highs" often exploits legal loopholes, making it difficult to regulate their sale and distribution, hindering research efforts. []

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